

Application Notes and Protocols for 2,4-Dimethylsulfolane in Aromatic Extraction

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Compound of Interest

Compound Name: 2,4-Dimethylsulfolane

Cat. No.: B094816

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These application notes provide a comprehensive overview of the use of **2,4-Dimethylsulfolane** as a solvent in aromatic extraction processes. While specific quantitative performance data for **2,4-Dimethylsulfolane** is limited in publicly available literature, this document outlines its properties, potential advantages over unsubstituted sulfolane, and provides detailed protocols for its application based on established methods for sulfolane-based aromatic extraction.

Introduction to 2,4-Dimethylsulfolane in Aromatic Extraction

2,4-Dimethylsulfolane is an organosulfur compound belonging to the sulfolane family.[1] These solvents are recognized for their high polarity, thermal stability, and miscibility with hydrocarbons, making them effective for separating aromatic compounds from aliphatic and naphthenic hydrocarbons through liquid-liquid extraction and extractive distillation.[1] The primary application of this process is in the petrochemical industry for the production of high-purity benzene, toluene, and xylenes (BTX).[2]

The addition of two methyl groups to the sulfolane ring in **2,4-Dimethylsulfolane** influences its physical properties, most notably lowering its melting point compared to unsubstituted sulfolane.[1] This characteristic can be advantageous in colder operating environments, preventing solvent solidification.

Physical and Chemical Properties

A summary of the key physical properties of **2,4-Dimethylsulfolane** is presented below, with a comparison to the widely used solvent, sulfolane.

Property	2,4-Dimethylsulfolane	Sulfolane
Molecular Formula	C ₆ H ₁₂ O ₂ S	C ₄ H ₈ O ₂ S
Molecular Weight	148.22 g/mol [1]	120.17 g/mol
Boiling Point	280-281 °C (with some decomposition)[1]	285 °C
Melting Point	-3 °C[1]	27.5 °C
Density (at 20°C)	1.1362 g/mL[1]	1.261 g/mL
Refractive Index (at 20°C)	1.4733[1]	1.484
Miscibility	Miscible with lower aromatic hydrocarbons; partially miscible with naphthenes, olefins, and paraffins; limited miscibility with water.[1]	Miscible with water and aromatic hydrocarbons.

Experimental Protocols

The following protocols are adapted from established procedures for aromatic extraction using sulfolane-type solvents. Researchers should optimize these protocols for their specific feedstocks and purity requirements.

Protocol for Liquid-Liquid Extraction of Aromatics

This protocol describes a laboratory-scale procedure for the extraction of aromatic compounds from a hydrocarbon mixture using **2,4-Dimethylsulfolane**.

Materials:

- Feedstock (e.g., a mixture of toluene and n-heptane)

- **2,4-Dimethylsulfolane** (solvent)
- Separatory funnel
- Gas chromatograph (GC) for analysis
- Standard laboratory glassware and equipment

Procedure:

- Prepare a hydrocarbon mixture with a known composition of aromatic and non-aromatic components (e.g., 50% toluene and 50% n-heptane by weight).
- In a separatory funnel, combine the hydrocarbon mixture with **2,4-Dimethylsulfolane** at a specified solvent-to-feed ratio (e.g., 2:1 by weight).
- Agitate the mixture vigorously for a set period (e.g., 15 minutes) to ensure thorough mixing and mass transfer.
- Allow the mixture to stand undisturbed until two distinct phases separate: the extract phase (solvent-rich) and the raffinate phase (hydrocarbon-rich).
- Carefully separate the two phases.
- Analyze the composition of both the extract and raffinate phases using a gas chromatograph to determine the concentration of aromatic and non-aromatic components.
- Calculate the distribution coefficient and selectivity of **2,4-Dimethylsulfolane** for the aromatic component.

Protocol for Extractive Distillation Selectivity Experiment

This protocol is adapted from methodologies used to evaluate the selectivity of sulfone-based solvents in extractive distillation.[3]

Materials:

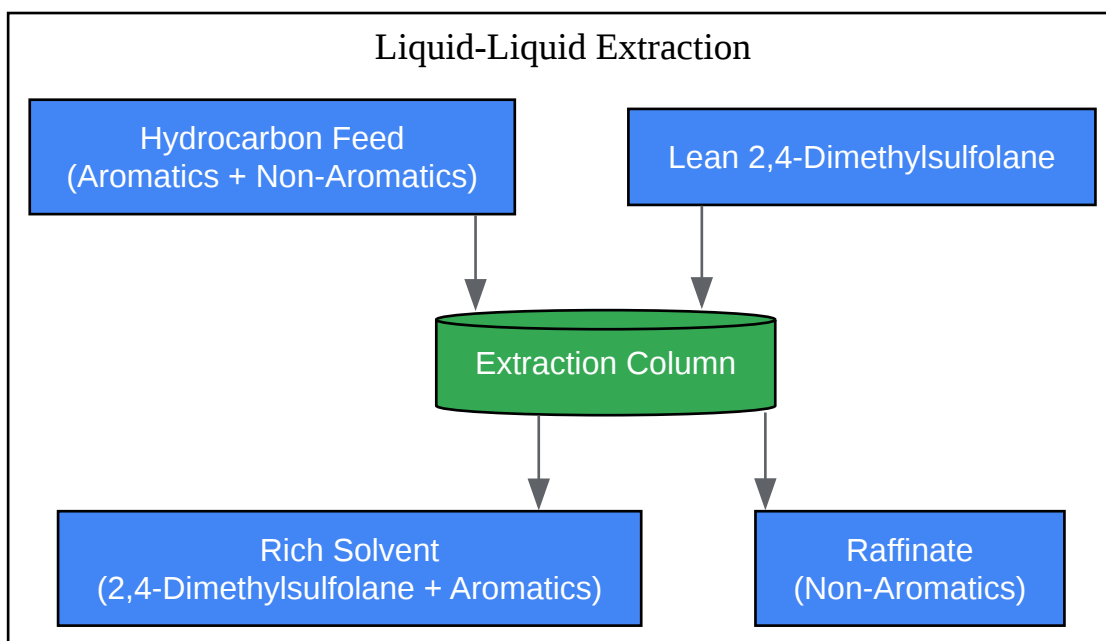
- Aromatic hydrocarbon (e.g., toluene)
- Non-aromatic hydrocarbon (e.g., n-heptane)
- **2,4-Dimethylsulfolane**
- Distillation apparatus
- Gas chromatograph (GC) for analysis

Procedure:

- Prepare a hydrocarbon mixture of the aromatic and non-aromatic components in a 1:1 weight ratio.
- Combine one part of the hydrocarbon mixture with four parts of **2,4-Dimethylsulfolane** by weight in the distillation flask.
- Heat the mixture to its boiling point and allow it to reflux.
- After a period of reflux to reach equilibrium, withdraw aliquots from the liquid phase in the distillation flask.
- Analyze the composition of the withdrawn aliquots using a gas chromatograph to determine the weight percent of the aromatic and non-aromatic components.
- The selectivity is calculated as the ratio of the weight percent of the aromatic component to the weight percent of the non-aromatic component in the solvent phase.[3]

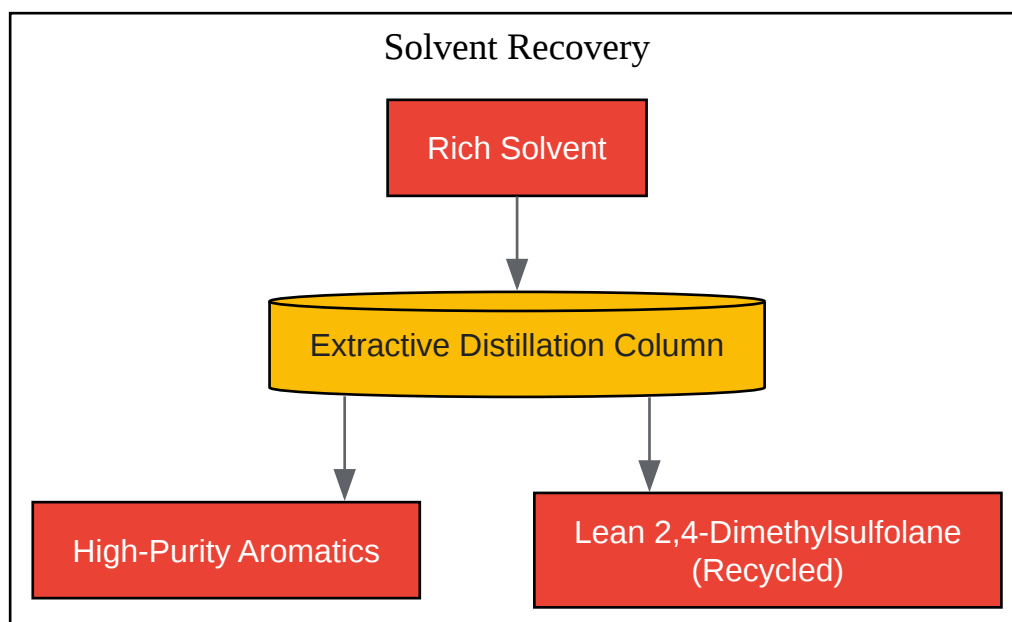
Process Workflows and Diagrams

The following diagrams illustrate the key stages in an aromatic extraction process using a sulfolane-type solvent like **2,4-Dimethylsulfolane**.



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Caption: Liquid-Liquid Extraction Stage.



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